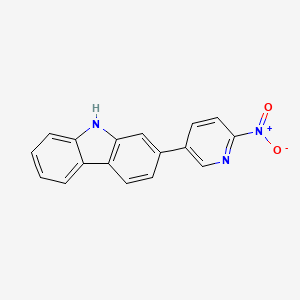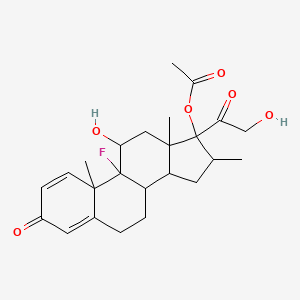
2-(Methoxycarbonyl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl tris(2-methylpropanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2-methylpropanoate) 1-(2,2,2-trichloroethanimidate): is a complex organic compound with the molecular formula C15H18Cl3NO10 and a molecular weight of 478.66 g/mol . This compound is primarily used in biochemical research, particularly in the study of carbohydrate chemistry and glycosylation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2-methylpropanoate) 1-(2,2,2-trichloroethanimidate) typically involves multiple steps:
Starting Material: The process begins with D-glucuronic acid or its derivatives.
Esterification: The hydroxyl groups at positions 2, 3, and 4 are esterified using 2-methylpropanoic acid under acidic conditions.
Formation of Trichloroethanimidate: The final step involves the reaction of the esterified glucuronic acid derivative with trichloroacetonitrile in the presence of a base to form the trichloroethanimidate.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same multi-step process as in laboratory settings, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the ester groups, converting them back to hydroxyl groups.
Substitution: The trichloroethanimidate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The compound primarily acts as a glycosyl donor in biochemical reactions. The trichloroethanimidate group facilitates the transfer of the glucuronic acid moiety to acceptor molecules, forming glycosidic bonds. This process is crucial in the synthesis of glycosides and other carbohydrate derivatives .
Comparison with Similar Compounds
Beta-D-Glucopyranuronic acid, methyl ester, 1,2,3,4-tetrakis(2-methylpropanoate): Similar in structure but differs in the configuration of the glucuronic acid moiety.
Alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tribenzoate: Similar esterification pattern but uses benzoic acid instead of 2-methylpropanoic acid.
Alpha-D-Glucopyranuronic acid, methyl ester, 1-bromo-1-deoxy, 2,3,4-tribenzoate: Contains a bromine atom and benzoate esters.
Uniqueness: Alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2-methylpropanoate) 1-(2,2,2-trichloroethanimidate) is unique due to its specific esterification pattern and the presence of the trichloroethanimidate group, which makes it a versatile glycosyl donor in synthetic chemistry .
Properties
Molecular Formula |
C21H30Cl3NO10 |
|---|---|
Molecular Weight |
562.8 g/mol |
IUPAC Name |
methyl 3,4,5-tris(2-methylpropanoyloxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C21H30Cl3NO10/c1-8(2)15(26)31-11-12(32-16(27)9(3)4)14(33-17(28)10(5)6)19(34-13(11)18(29)30-7)35-20(25)21(22,23)24/h8-14,19,25H,1-7H3 |
InChI Key |
CCIDTXJAPRZHSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


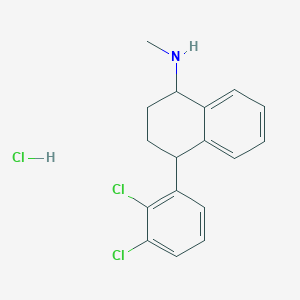

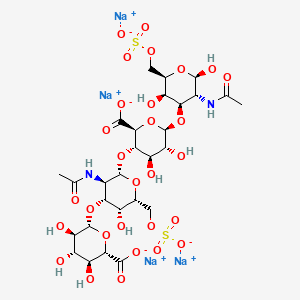
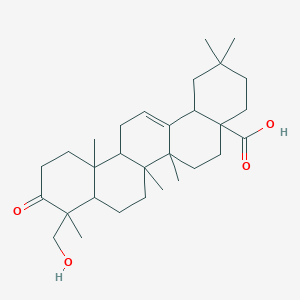
![cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]](/img/structure/B15129986.png)
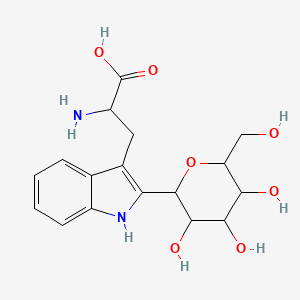

![55-Amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B15130002.png)
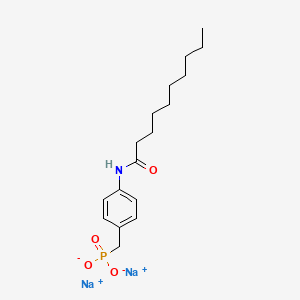

![6-[(E)-dec-5-enoyl]oxydecanoic acid](/img/structure/B15130029.png)
![[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15130044.png)
